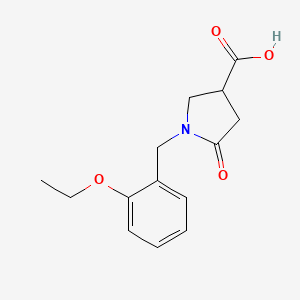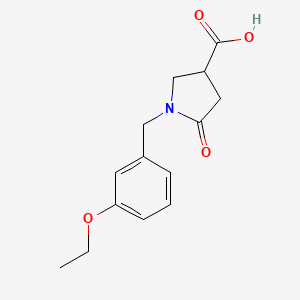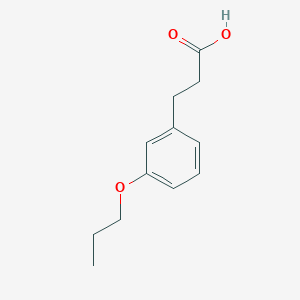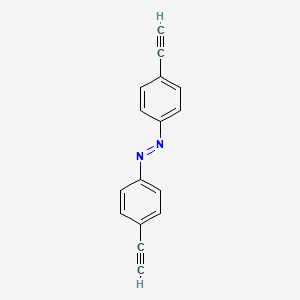
Diazene, bis(4-ethynylphenyl)-
描述
Diazene, bis(4-ethynylphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethynylphenyl groups attached to a diazene moiety
作用机制
Target of Action
Diazene, bis(4-ethynylphenyl)-, also known as BIS(4-ETHYNYLPHENYL)DIAZENE, is primarily used in the synthesis of new conjugated polymers . It is involved in the decarbonylative polyadditions of diyne monomers .
Mode of Action
The compound interacts with its targets through a process called decarbonylative polyaddition . This process involves the reaction of diyne monomers with respective terephthaloyl dichloride and benzene-1,3,5-tricarbonyl trichloride .
Biochemical Pathways
The affected pathway is the synthesis of new conjugated polymers . The resultant polymers are processable and enjoy high thermal stability . The linear polymers can undergo thermal curing at high temperatures .
Result of Action
The result of the action of Diazene, bis(4-ethynylphenyl)- is the production of new conjugated polymers . These polymers have high thermal stability and can undergo thermal curing at high temperatures .
Action Environment
The action of Diazene, bis(4-ethynylphenyl)- is influenced by environmental factors such as pH. The oxidation product of 4-ethynylaniline, a compound similar to Diazene, bis(4-ethynylphenyl)-, is unstable in acidic and alkaline solutions, and can be hydrolyzed in strong acidic (pH: 1–3) and alkaline (pH: 9–10) solutions .
生化分析
Biochemical Properties
Diazene, bis(4-ethynylphenyl)- plays a significant role in biochemical reactions, particularly in the context of polymerization and aggregation-induced emission. This compound interacts with various enzymes and proteins, facilitating the formation of hyperbranched polymers. For instance, it has been used in the synthesis of hyperbranched conjugated poly(tetraphenylethene), where it interacts with catalysts like TaBr5 to form high molecular weight polymers . These interactions are crucial for the compound’s role in biochemical processes, as they enable the formation of complex polymer structures with unique properties.
Cellular Effects
Diazene, bis(4-ethynylphenyl)- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form hyperbranched polymers can impact cellular processes by altering the physical properties of the cellular environment. This can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Diazene, bis(4-ethynylphenyl)- involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s biochemical activity and its ability to influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diazene, bis(4-ethynylphenyl)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits high thermal stability, with degradation temperatures up to 443°C in nitrogen and air . This stability allows for prolonged use in laboratory experiments, where its effects on cellular function can be observed over extended periods.
Dosage Effects in Animal Models
The effects of Diazene, bis(4-ethynylphenyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. For instance, high doses of the compound could potentially disrupt cellular metabolism and cause oxidative stress, leading to cell damage and apoptosis . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
Diazene, bis(4-ethynylphenyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in polymerization reactions highlights its involvement in metabolic pathways that produce complex polymer structures. These pathways are essential for the compound’s function in biochemical processes, as they enable the formation of polymers with unique properties and applications .
Transport and Distribution
The transport and distribution of Diazene, bis(4-ethynylphenyl)- within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cellular environment. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
Diazene, bis(4-ethynylphenyl)- exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s ability to interact with specific biomolecules and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(4-ethynylphenyl)- typically involves the coupling of ethynylphenyl groups with a diazene precursor. One common method is the decarbonylative polyaddition of diyne monomers such as bis(4-ethynylphenyl)dimethylsilane with terephthaloyl dichloride, catalyzed by rhodium complexes like [Rh(cod)Cl]2/PPh3 . This reaction proceeds smoothly under mild conditions, producing the desired compound in high yields.
Industrial Production Methods: While specific industrial production methods for Diazene, bis(4-ethynylphenyl)- are not extensively documented, the general approach involves large-scale synthesis using similar catalytic systems and reaction conditions as those employed in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
化学反应分析
Types of Reactions: Diazene, bis(4-ethynylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diazene moiety into amine groups.
Substitution: Substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and copper sulfate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like N-chlorosuccinimide (NCS) and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized phenyl derivatives, while reduction can produce amine-functionalized compounds.
科学研究应用
Diazene, bis(4-ethynylphenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
相似化合物的比较
- Bis(4-ethynylphenyl)dimethylsilane
- 4,4’-Diethynylbiphenyl
- 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Comparison: Diazene, bis(4-ethynylphenyl)- stands out due to its diazene moiety, which imparts unique redox properties and reactivity compared to other similar compounds. The presence of ethynylphenyl groups also enhances its potential for polymerization and material science applications .
属性
IUPAC Name |
bis(4-ethynylphenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c1-3-13-5-9-15(10-6-13)17-18-16-11-7-14(4-2)8-12-16/h1-2,5-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRWLWRXCLCEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476468 | |
| Record name | Diazene, bis(4-ethynylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92792-15-9 | |
| Record name | 1,2-Bis(4-ethynylphenyl)diazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92792-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazene, bis(4-ethynylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




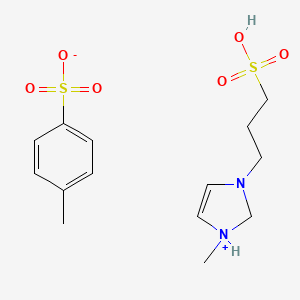
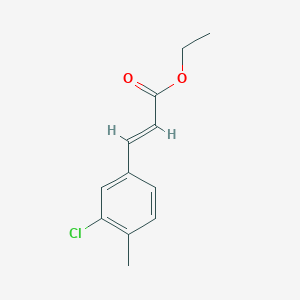
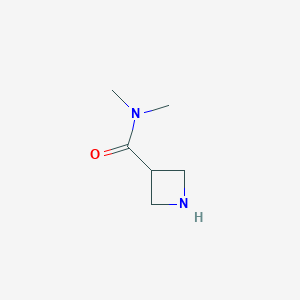


![Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3168325.png)

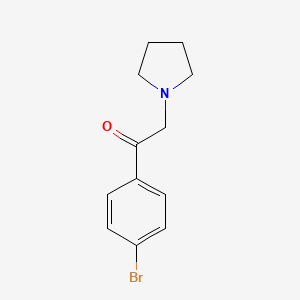
![2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine](/img/structure/B3168343.png)
